molecular formula C21H14Cl2N4O B2682066 (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285674-12-5

(E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2682066
CAS No.: 1285674-12-5
M. Wt: 409.27
InChI Key: JFBXUGPWDWRNQG-WYMPLXKRSA-N
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Description

(E)-N’-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2,6-dichlorobenzylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(2,6-dichlorobenzylidene)-3-(pyridin-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the naphthalen-2-yl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O/c22-17-6-3-7-18(23)16(17)12-24-27-21(28)20-11-19(25-26-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,25,26)(H,27,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBXUGPWDWRNQG-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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